N-cycloheptyl-2-(ethylsulfonyl)benzamide
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Overview
Description
N-cycloheptyl-2-(ethylsulfonyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound features a cycloheptyl group attached to the nitrogen atom of the benzamide and an ethylsulfonyl group attached to the benzene ring, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(ethylsulfonyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is efficient and environmentally friendly, providing high yields under mild conditions.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of activated amides, organometallic reagents, or transition metal catalysts . For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be promoted by bases like lithium diisopropylamide (LDA), achieving efficient synthesis without the need for harsh conditions .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-cycloheptyl-2-(ethylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of enzymes such as glucokinase, which plays a crucial role in glucose metabolism . The compound’s ethylsulfonyl group may also contribute to its reactivity and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(2-methoxyethyl)sulfanylbenzamide: Similar structure but with a cyclohexyl group and a methoxyethylsulfanyl group.
N-cycloheptyl-4-[(ethylsulfonyl)(methyl)amino]benzamide: Similar structure but with an additional methylamino group.
Uniqueness
N-cycloheptyl-2-(ethylsulfonyl)benzamide is unique due to its specific combination of a cycloheptyl group and an ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C16H23NO3S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-ethylsulfonylbenzamide |
InChI |
InChI=1S/C16H23NO3S/c1-2-21(19,20)15-12-8-7-11-14(15)16(18)17-13-9-5-3-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,17,18) |
InChI Key |
MFZCODNSINAWRD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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